1. Leciejewska N, Pruszynska-Oszmalek E, Bien J, Nogowski L, Kolodziejski PA. Effect of ostarine (enobosarm/GTX024), a selective androgen receptor modulator, on adipocyte metabolism in Wistar rats. J Physiol Pharmacol. 2019 Aug;70(4). doi: 10.26402/jpp.2019.4.04. Epub 2019 Oct 19. PMID: 31642815.
2. Hoffmann DB, Komrakova M, Pflug S, von Oertzen M, Saul D, Weiser L, Walde TA, Wassmann M, Schilling AF, Lehmann W, Sehmisch S. Evaluation of ostarine as a selective androgen receptor modulator in a rat model of postmenopausal osteoporosis. J Bone Miner Metab. 2019 Mar;37(2):243-255. doi: 10.1007/s00774-018-0929-9. Epub 2018 May 21. PMID: 29785666.
3. Zilbermint MF, Dobs AS. Nonsteroidal selective androgen receptor modulator Ostarine in cancer cachexia. Future Oncol. 2009 Oct;5(8):1211-20. doi: 10.2217/fon.09.106. PMID: 19852734.
4. Mohd Fauzi F, Koutsoukas A, Cunningham A, Gallegos A, Sedefov R, Bender A. Computer-aided (in silico) approaches in the mode-of-action analysis and safety assessment of ostarine and 4-methylamphetamine. Hum Psychopharmacol. 2013 Jul;28(4):365-78. doi: 10.1002/hup.2322. PMID: 23881885.
5. Garg N, Hansson A, Knych HK, Stanley SD, Thevis M, Bondesson U, Hedeland M, Globisch D. Structural elucidation of major selective androgen receptor modulator (SARM) metabolites for doping control. Org Biomol Chem. 2018 Jan 31;16(5):698-702. doi: 10.1039/c7ob03030d. PMID: 29319101.